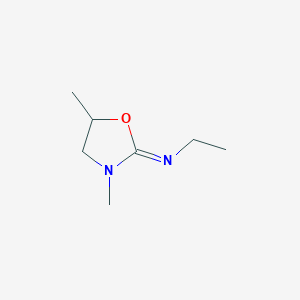
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethyl group and two methyl groups attached to the oxazolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with 3,5-dimethyl-2-oxazolidinone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share structural similarities with (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine and exhibit similar reactivity.
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene] Compounds: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80099-33-8 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
N-ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C7H14N2O/c1-4-8-7-9(3)5-6(2)10-7/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
BZZSBYVOFRMLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1N(CC(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


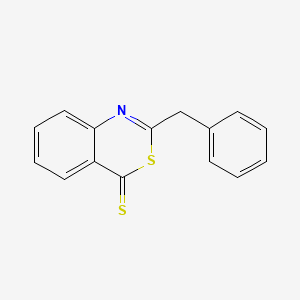
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)


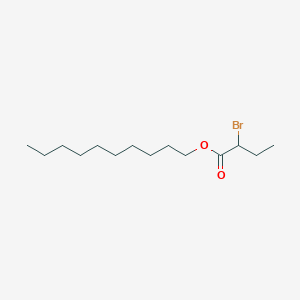
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
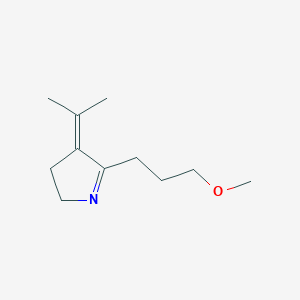
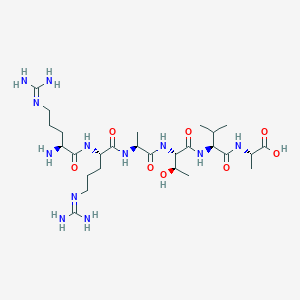
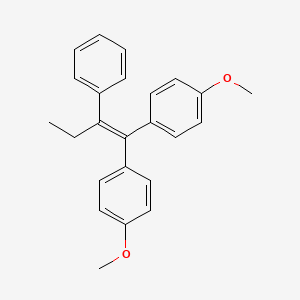
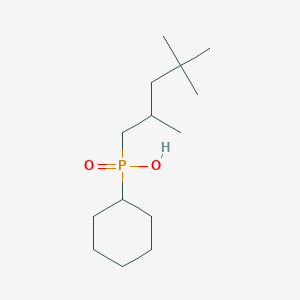
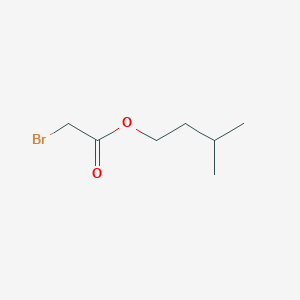
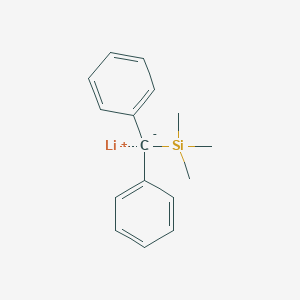
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

